molecular formula C14H15N3O4S B2655411 1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylic acid CAS No. 1358356-73-6

1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2655411
CAS No.: 1358356-73-6
M. Wt: 321.35
InChI Key: YWBOZGAVEXKSDM-UHFFFAOYSA-N
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Description

1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylic acid is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylic acid typically involves multiple stepsCommon reagents used in these reactions include dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), and zinc chloride (ZnCl2) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reaction conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylic acid
  • 1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-5-carboxylic acid
  • 1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting biological activities

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-16-9-12(14(18)19)13(15-16)22(20,21)17-7-6-10-4-2-3-5-11(10)8-17/h2-5,9H,6-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBOZGAVEXKSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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